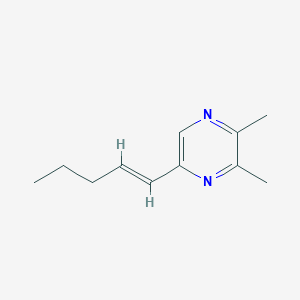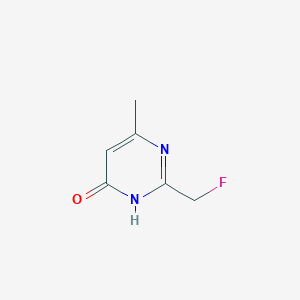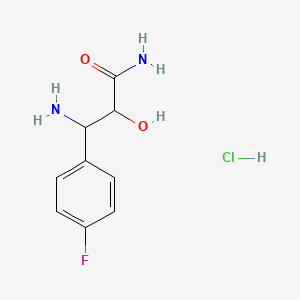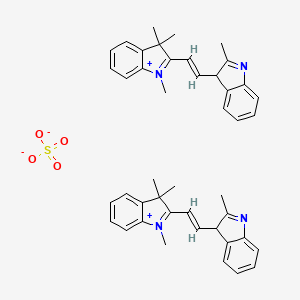![molecular formula C15H17N5OS B13093158 (Z)-N-((2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)(methylimino)methyl)benzamide](/img/structure/B13093158.png)
(Z)-N-((2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)(methylimino)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-N-((2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)(methylimino)methyl)benzamide is a complex organic compound with a unique structure that combines a thiazolopyridine ring system with a benzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-((2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)(methylimino)methyl)benzamide typically involves multiple steps, starting from readily available precursors
Formation of Thiazolopyridine Ring: The synthesis begins with the cyclization of a suitable precursor, such as 2-aminothiazole, with a pyridine derivative under acidic or basic conditions. This step forms the core thiazolopyridine structure.
Introduction of Benzamide Group: The next step involves the coupling of the thiazolopyridine intermediate with a benzoyl chloride derivative in the presence of a base, such as triethylamine, to form the benzamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-N-((2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)(methylimino)methyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Its structure suggests it may have activity against certain diseases, making it a subject of interest in pharmacological studies.
Industry
In industry, this compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of (Z)-N-((2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)(methylimino)methyl)benzamide involves its interaction with molecular targets in biological systems. The compound can bind to specific proteins or enzymes, modulating their activity. This interaction can affect various cellular pathways, leading to the desired therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-6,7-dihydrothiazolo[5,4-c]pyridine-5-carboxylic acid tert-butyl ester
- 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride
Uniqueness
What sets (Z)-N-((2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)(methylimino)methyl)benzamide apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C15H17N5OS |
|---|---|
Peso molecular |
315.4 g/mol |
Nombre IUPAC |
N-[C-(2-amino-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-yl)-N-methylcarbonimidoyl]benzamide |
InChI |
InChI=1S/C15H17N5OS/c1-17-15(19-13(21)10-5-3-2-4-6-10)20-8-7-11-12(9-20)22-14(16)18-11/h2-6H,7-9H2,1H3,(H2,16,18)(H,17,19,21) |
Clave InChI |
DJASVOBLXYMZRX-UHFFFAOYSA-N |
SMILES canónico |
CN=C(NC(=O)C1=CC=CC=C1)N2CCC3=C(C2)SC(=N3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-Isopropylpyrazolo[1,5-b]pyridazin-3-yl)-2-methylpropan-1-amine](/img/structure/B13093076.png)
![6-Phenyl[1,2,4]triazolo[1,5-b][1,2,4]triazin-7(3H)-one](/img/structure/B13093082.png)

![N4-(3-Chloro-4-fluorophenyl)-7-((7-methyl-7-azaspiro[3.5]nonan-2-yl)methoxy)quinazoline-4,6-diamine](/img/structure/B13093098.png)


![Ethyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine-3-carboxylate](/img/structure/B13093122.png)



![1-(3-Amino-5-nitrobenzo[B]thiophen-2-YL)ethanone](/img/structure/B13093164.png)
![Methyl3-isobutyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate](/img/structure/B13093170.png)

![2-(Methylthio)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13093180.png)
